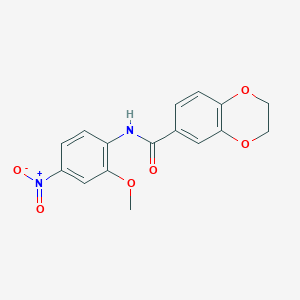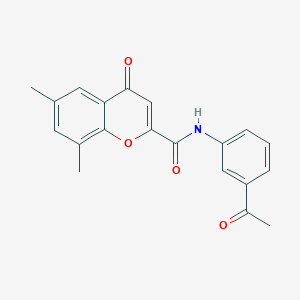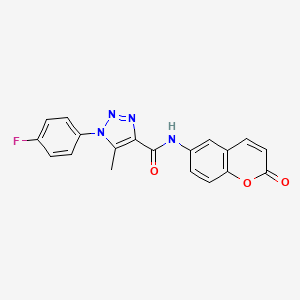
5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide (5-CPMPEF) is a synthetic compound that has been studied for its potential applications in the field of scientific research. 5-CPMPEF has been found to possess a variety of biochemical and physiological effects that can be used to study a range of physiological processes.
Mécanisme D'action
Target of Action
The primary target of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide is tyrosinase , an enzyme that plays a key role in the production of melanin . The compound also exhibits antioxidant and antibacterial activities .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity. This results in a decrease in melanin production, which can have various effects depending on the context . The compound’s antioxidant activity suggests it may also interact with reactive oxygen species, neutralizing them and preventing oxidative damage .
Biochemical Pathways
The inhibition of tyrosinase affects the melanogenesis pathway, reducing the production of melanin .
Result of Action
The inhibition of tyrosinase by 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide can result in a decrease in melanin production. This can have various effects, such as lightening of the skin or hair, or treatment of hyperpigmentation disorders . The compound’s antioxidant activity can help protect cells from oxidative damage . Its antibacterial activity can inhibit the growth of certain bacteria .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and its synthesis method is relatively straightforward. In addition, 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide has been found to possess a variety of biochemical and physiological effects, making it a useful tool for studying a range of physiological processes. However, there are some limitations to the use of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide in laboratory experiments. It is a relatively unstable compound, and its effects can vary depending on the concentration used. In addition, it is not approved for use in humans, and so its safety profile is not fully known.
Orientations Futures
The potential applications of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide are still being explored. Future research could focus on further elucidating the mechanism of action of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide, and exploring its potential therapeutic applications. In addition, further research could be conducted to investigate the potential toxicity of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide, and to develop more efficient synthesis methods. Finally, research could also be conducted to explore the potential synergistic effects of combining 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide with other compounds.
Méthodes De Synthèse
5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide can be synthesized using a number of different methods. The most common method involves the reaction of 4-chlorophenylacetonitrile with 2-methyl-N-(2-phenylethyl)furan-3-carboxamide in the presence of an acid catalyst. This reaction results in the formation of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide. Other methods have also been developed, including the use of a palladium-catalyzed Heck reaction, and the use of a copper-catalyzed Sonogashira coupling reaction.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide has been studied for its potential applications in the field of scientific research. It has been found to possess a variety of biochemical and physiological effects that can be used to study a range of physiological processes. For example, 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential therapeutic agent for the treatment of a variety of diseases and disorders.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-14-18(13-19(24-14)16-7-9-17(21)10-8-16)20(23)22-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULMYWDQAFRKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B6420914.png)
![6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6420922.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethan-1-one](/img/structure/B6420924.png)
![2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6420930.png)
![4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide](/img/structure/B6420950.png)

![methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate](/img/structure/B6420968.png)


![3-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-dihydro-2-benzofuran-1-one](/img/structure/B6420989.png)
![4-(3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine](/img/structure/B6420991.png)

![2-cyclopropaneamido-N-(2-ethoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B6421012.png)
![N-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide](/img/structure/B6421019.png)